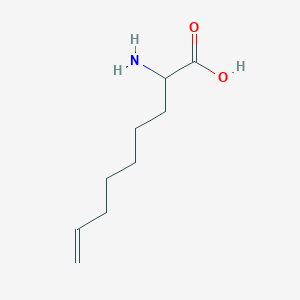

2-Amino-8-nonenoic acid

概要

説明

2-Amino-8-nonenoic acid is an organic compound with the molecular formula C9H17NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is of interest due to its unique structure, which includes an amino group and a double bond within its carbon chain.

Synthetic Routes and Reaction Conditions:

Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.

Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound often involves enantioselective synthesis to ensure high purity and yield. One such method includes the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid, which provides high enantioselectivity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group in this compound can participate in substitution reactions, often involving halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated compounds, typically under basic or acidic conditions

Major Products Formed:

Oxidation: Carboxylic acids or ketones

Reduction: Amines or alcohols

Substitution: Various substituted amino acids

科学的研究の応用

Antiviral Agents

One of the prominent applications of 2-amino-8-nonenoic acid is in the development of antiviral agents, particularly for hepatitis C. Research indicates that derivatives of this compound can act as inhibitors of hepatitis C serine protease, which is crucial for viral replication . These inhibitors can potentially lead to new therapeutic strategies against hepatitis C virus (HCV) infections.

Peptide Synthesis

This compound serves as a building block in peptide synthesis. Its unique structure allows for the incorporation into larger peptides, which can be designed for various biological activities, including antimicrobial and anticancer properties. A study highlighted a practical one-pot synthesis method for iso-Boc (S)-2-amino-8-nonenoic acid that enhances its utility in asymmetric synthesis .

Enzyme Inhibitors

The compound has been explored for its role as an enzyme inhibitor in biochemical pathways. For instance, it has been studied for its effects on specific enzymes involved in metabolic processes, which could lead to advancements in understanding metabolic disorders and developing targeted treatments.

Ion Transport Mechanisms

In biological settings, derivatives of this compound have shown potential in modulating ion transport across cellular membranes. This property is particularly relevant in the context of drug delivery systems where controlled release and targeted action are essential .

Polymer Chemistry

In material science, this compound can be utilized to create new polymers with specific functional properties. Its amino group allows for further chemical modifications, enabling the synthesis of polymers that exhibit enhanced mechanical properties or specific interactions with biological systems.

Case Study 1: Antiviral Development

A research team synthesized a series of compounds based on this compound and tested their efficacy against HCV protease. The study demonstrated that certain derivatives exhibited potent inhibitory activity, suggesting a pathway for developing new antiviral drugs .

Case Study 2: Peptide Applications

In a study focused on peptide synthesis, researchers successfully incorporated this compound into cyclic peptides that showed promising antimicrobial activity against resistant bacterial strains. This highlights its potential as a versatile building block in drug development .

作用機序

The mechanism by which 2-amino-8-nonenoic acid exerts its effects involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and other cellular processes. The compound may also interact with signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and metabolism .

類似化合物との比較

2-Amino-8-nonenoic acid can be compared with other similar amino acids, such as:

2-Aminooctanoic acid: Similar structure but lacks the double bond present in this compound.

2-Aminodecanoic acid: Similar structure but has a longer carbon chain.

2-Amino-3-methylbutanoic acid: Contains a branched carbon chain instead of a linear one.

The uniqueness of this compound lies in its double bond, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

Overview

2-Amino-8-nonenoic acid, also known as (S)-2-amino-8-nonenoic acid, is an unsaturated fatty acid with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is characterized by its nine-carbon chain and an amino group, contributing to its reactivity and biological significance.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 1427467-46-6

This compound exhibits several biological activities primarily through its interaction with metabolic pathways:

- Capsaicinoid Biosynthesis : This compound plays a critical role in the biosynthesis of capsaicinoids, which are responsible for the pungency in chili peppers. It acts as a precursor in the metabolic pathway leading to the production of these bioactive compounds.

- Lipid Metabolism : The compound influences lipid metabolism by modulating enzymes such as fatty acid synthase and acyl-CoA synthetase. Its incorporation into complex lipids is crucial for maintaining cellular energy balance and metabolic homeostasis .

- Cell Signaling : It activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and suppresses lipogenesis in adipocytes, indicating its potential role in metabolic disorders such as obesity and diabetes.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties, particularly against Saprolegnia parasitica, a pathogen affecting aquatic organisms. It has been identified as a volatile organic compound produced by certain marine bacteria.

- Cytotoxic Effects : Studies have shown that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

-

Antifungal Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Saprolegnia parasitica, highlighting its potential use in aquaculture to manage fungal infections.

-

Metabolic Impact :

- In animal models, low doses of this compound improved lipid metabolism and energy expenditure, while high doses resulted in toxic effects such as liver damage. This dose-dependent effect underscores the importance of careful dosage regulation in therapeutic applications.

Data Table: Summary of Biological Activities

化学反応の分析

Amino Group Protection: Boc-Anhydride Reaction

The primary amine undergoes protection using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions, forming a tert-butyloxycarbonyl (Boc)-protected derivative.

Reaction Conditions

-

Reagents : Boc anhydride (1.05 eq), triethylamine (2.5 eq)

-

Solvent System : Tetrahydrofuran (THF)/water (3:1 ratio)

-

Temperature : 15–25°C

-

Time : 5 hours

-

Workup : Ethyl acetate extraction, pH adjustment to 6.5 with HCl, drying with Na₂SO₄

| Parameter | Value |

|---|---|

| Starting Material | (S)-2-Aminonon-8-enoic acid |

| Product | Boc-protected derivative |

| Key Functional Group Modification | Amine → Boc-carbamate |

Salt Formation with Hydrochloric Acid

The amino group reacts with HCl to form a stable hydrochloride salt, enhancing solubility for pharmaceutical applications.

Procedure

-

Reagent : HCl (gas or aqueous)

-

Solvent : Isopropyl acetate

| Property | Value |

|---|---|

| Salt Solubility | Improved in polar solvents |

| Stability | Hygroscopic solid |

Double Bond Reactivity

The terminal alkene at C8 participates in hydrogenation and oxidation, though direct experimental data for this compound is limited. Analogous reactions for similar alkenoic acids suggest:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would yield 2-aminononanoic acid.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide .

Biochemical Interactions

While not directly studied for this compound, homologs participate in bacterial enzyme systems. For example, Escherichia coli BioD1 enzyme catalyzes ATP-dependent carboxylation of 7,8-diaminopelargonic acid, a structurally related compound .

Analytical Characterization

-

MS/MS Fragmentation : Dominant fragments at m/z 154 (loss of H₂O) and 137 (decarboxylation) .

-

Chromatography : Retention time shifts predictably under reverse-phase LC (C18 column, acetonitrile/water gradient) .

Stability and Degradation

特性

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure and characteristics of 2-amino-8-nonenoic acid based on the research?

A1: The research article describes the synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. Let's break down this name:

Q2: The research mentions a "through-process" synthesis. What does this mean and why is it significant?

A2: A "through-process" synthesis, as described in the research [], refers to a synthetic route where multiple steps are performed sequentially without the isolation and purification of intermediate products. This approach offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。